

# Apratastat selectivity profile

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## Compound Focus: Apratastat

CAS No.: 287405-51-0

Cat. No.: S519164

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## Key Findings on Apratastat

The table below outlines the core information available on **Apratastat**:

Aspect	Details
Known Target	ADAM17 (Tumor Necrosis Factor-alpha Converting Enzyme, or TACE) [1] [2].
Therapeutic Context	Has been evaluated in Phase 2 clinical trials for <b>Rheumatoid Arthritis</b> [1].
Evidence of Activity	Potently blocks endogenous <b>TNF<math>\alpha</math> shedding</b> from human macrophages, a primary function of ADAM17 [1].
Inferred Selectivity Insight	Search results lack direct comparative data on ADAM10, MMPs, or other metalloproteinases. Its classification as a "metalloprotease-targeting inhibitor" suggests potential for cross-reactivity [1].

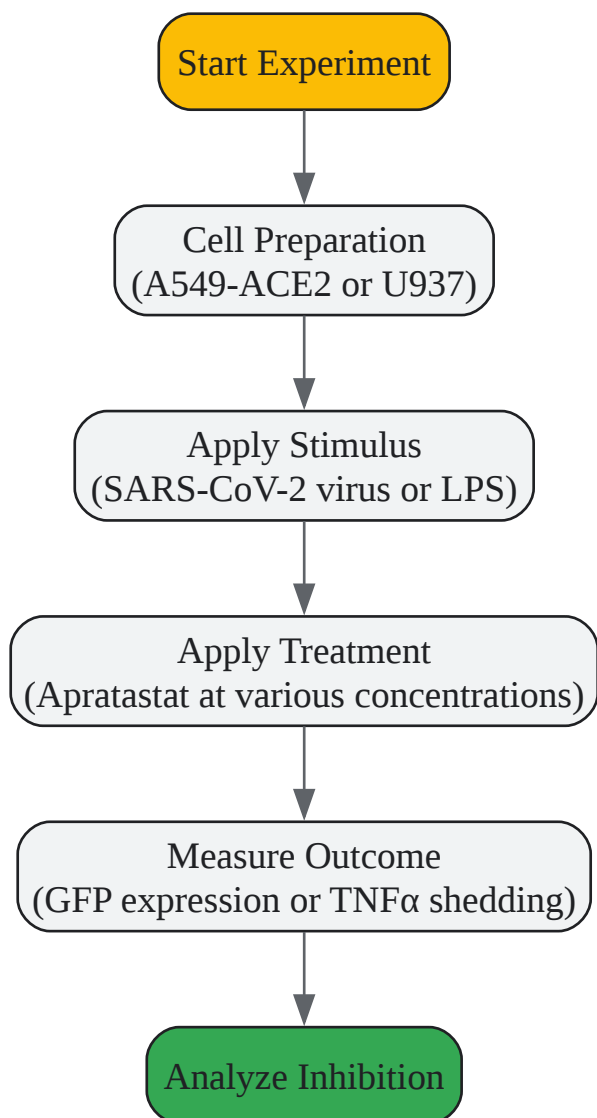
## Experimental Evidence and Workflows

The most concrete experimental data comes from a study on SARS-CoV-2 infection, which illustrates the workflow for assessing **Apratastat**'s functional activity.

- **Experimental Protocol (Cell-Based Infection Assay)**

- **Cell Line:** Human A549 lung cells, engineered to stably express the ACE2 receptor (A549-ACE2) [1].
- **Infection Model:** Cells are infected with a GFP-expressing SARS-CoV-2 virus. Viral infection is quantified by measuring GFP expression over time using live-cell imaging [1].
- **Inhibition Test:** Cells are treated with **Apratastat** across a range of concentrations (e.g., from 10 nM upwards). Other inhibitors (e.g., E64d for cathepsins, camostat for TMPRSS2) are used as controls [1].
- **Outcome Measure:** The reduction in GFP signal in **Apratastat**-treated cells compared to a DMSO control is measured, indicating the compound's effectiveness at reducing viral infectivity [1].
- **Supporting Assay:** To confirm direct engagement with ADAM17, the study used LPS-stimulated human U937 macrophages to demonstrate that **Apratastat** potently inhibits the shedding of TNF $\alpha$ , a canonical ADAM17 substrate [1].

This workflow can be visualized in the following diagram:



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Diagram 1: Experimental workflow for assessing **Apratastat** activity in viral infection and substrate shedding models.

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## References

1. ADAM10 and ADAM17 promote SARS-CoV-2 cell entry and ... [pmc.ncbi.nlm.nih.gov]

2. KEGG PATHWAY: hsa04330 [genome.jp]

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